molecular formula C12H12N2O2 B038063 (1-Benzyl-1H-imidazol-2-yl)-acetic acid CAS No. 123566-33-6

(1-Benzyl-1H-imidazol-2-yl)-acetic acid

Cat. No.: B038063
CAS No.: 123566-33-6
M. Wt: 216.24 g/mol
InChI Key: PEXJLERUJWJFKU-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-imidazol-2-yl)-acetic acid, also known as BIA, is a synthetic organic compound with a wide range of applications in scientific research. BIA is a low-toxicity and environmentally friendly compound, which has been extensively studied and utilized in the field of biochemistry and physiology. This compound is known to interact with various proteins and enzymes, which makes it an important tool for studying the mechanisms of action of various drugs and proteins. In addition, BIA is also used in the synthesis of other compounds, such as inhibitors and activators.

Scientific Research Applications

Pharmacological Applications

Central Nervous System (CNS) Acting Drugs : Derivatives of imidazoles, such as (1-Benzyl-1H-imidazol-2-yl)-acetic acid, have been explored for their potential to be converted into more potent CNS drugs. The azole group common to these compounds may be responsible for some of their CNS effects, suggesting their potential in treating neurological disorders (Saganuwan, 2020).

Antioxidant and Anti-inflammatory Agents : Some novel benzofused thiazole derivatives, which can be related structurally to this compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These derivatives showed promising activity and could serve as templates for the development of new anti-inflammatory agents (Dattatraya G. Raut et al., 2020).

Biochemical Applications

Synthesis of Therapeutic Compounds : The benzimidazole derivatives, a class to which this compound is related, play a significant role in the synthesis of a variety of therapeutic agents. Their diverse pharmacological functions include antimicrobial, antiviral, antidiabetic, and anticancer activities, highlighting the versatility of this chemical scaffold in drug discovery (B Vasuki et al., 2021).

Neuroprotective Properties : Specific derivatives like YM872, while not directly related, share a common imidazole backbone and have been studied for their neuroprotective properties, especially in the context of acute stroke in humans. This underscores the potential of imidazole derivatives in developing treatments for neurological conditions (Masayasu Takahashi et al., 2006).

Environmental Applications

Biodegradation of Pollutants : Imidazole derivatives, due to their versatile chemical structure, are also of interest in environmental science, particularly in the biodegradation of pollutants. Their potential in the remediation of contaminated sites, through processes such as redox cycling, indicates their utility beyond pharmaceuticals (P. Kovacic & Andrew L. Cooksy, 2005).

Future Directions

Imidazole derivatives have a broad range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The future research directions for “(1-Benzyl-1H-imidazol-2-yl)-acetic acid” could potentially explore these areas further.

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXJLERUJWJFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630004
Record name (1-Benzyl-1H-imidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123566-33-6
Record name (1-Benzyl-1H-imidazol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123566-33-6
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